molecular formula C13H15N5OS B2513372 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1795086-88-2

4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2513372
CAS No.: 1795086-88-2
M. Wt: 289.36
InChI Key: DVPWKVYFBRWNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazole ring, a pyrrolidine ring, and a pyridine moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with a halogenated precursor.

    Pyridine Moiety Attachment: The pyridine moiety is often introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or a pyridine halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the pyridine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions on the pyridine or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with various biological targets makes them valuable in drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites in enzymes, while the pyridine and pyrrolidine moieties can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide
  • 4-methyl-N-(1-(pyridin-3-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide
  • 4-methyl-N-(1-(pyridin-4-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine moiety (at the 2-position) can significantly affect its binding properties and interactions with biological targets, distinguishing it from other similar compounds.

Biological Activity

4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring , a pyridine moiety , and a pyrrolidine group . These structural components contribute to its biological activity by facilitating interactions with various biological targets. The molecular formula is C14_{14}H16_{16}N4_{4}OS, indicating the presence of nitrogen and sulfur, which are often associated with bioactive compounds.

1. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various Gram-positive bacteria. In one study, a related compound displayed lethal effects against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL, outperforming traditional antibiotics like nitrofurantoin .

CompoundTarget BacteriaMIC (µg/mL)Comparison to Nitrofurantoin
Compound 15S. aureus (ATCC 25923)3.912x greater
Compound 15S. epidermidis (ATCC 12228)31.252x greater
Compound 15Micrococcus luteus (ATCC 10240)62.58x greater

2. Anticancer Potential

The anticancer potential of compounds containing thiadiazole and pyridine structures has been explored through various studies. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). The structure-activity relationship (SAR) analyses suggest that modifications to the thiadiazole ring can enhance cytotoxic effects against specific cancer cell lines .

The biological mechanisms underlying the activity of this compound involve interaction with specific protein targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for DNA synthesis and repair.
  • Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways related to cancer progression.

In a study using mouse splenocytes, a related compound was able to rescue immune cells from apoptosis at concentrations as low as 100 nM, indicating a potential role in immunomodulation .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Anticonvulsant Activity : A series of thiazole-integrated pyrrolidinones were synthesized and tested for anticonvulsant properties, showing promising results in animal models .
  • Antimicrobial Efficacy : A novel thiazole derivative demonstrated potent activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent in treating infections .

Properties

IUPAC Name

4-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-9-12(20-17-16-9)13(19)15-10-5-7-18(8-10)11-4-2-3-6-14-11/h2-4,6,10H,5,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPWKVYFBRWNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.